Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate
Description
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate is a sodium salt featuring a piperazine core protected by a tert-butoxycarbonyl (Boc) group, a cyclopropyl substituent, and a propanoate moiety. The Boc group is commonly employed in organic synthesis to protect amines during multi-step reactions, suggesting this compound may serve as an intermediate in pharmaceutical development . The sodium counterion enhances aqueous solubility, making it advantageous for handling in biological or synthetic applications. The cyclopropyl group introduces ring strain, which can influence conformational stability and metabolic resistance compared to bulkier or planar substituents.
Properties
IUPAC Name |
sodium;3-cyclopropyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4.Na/c1-15(2,3)21-14(20)17-8-6-16(7-9-17)12(13(18)19)10-11-4-5-11;/h11-12H,4-10H2,1-3H3,(H,18,19);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKZJRLOHNIUHE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(CC2CC2)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N2NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected piperazine.
Cyclopropylpropanoate Formation: The Boc-protected piperazine is then reacted with a cyclopropylpropanoic acid derivative in the presence of a base such as sodium hydroxide (NaOH) to form the desired sodium salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the Boc-protected piperazine ring.
Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amine group on the piperazine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products:
Substitution Reactions: Products typically include substituted piperazine derivatives.
Deprotection Reactions: The major product is the free amine form of the piperazine derivative.
Scientific Research Applications
Medicinal Chemistry
1. Antagonism of Receptors
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate has been studied for its ability to act as an antagonist at various receptors. It is particularly noted for its interaction with the CCR2b receptor, which is implicated in inflammatory responses. Research indicates that compounds with similar structures can effectively modulate these pathways, suggesting potential applications in treating inflammatory diseases .
2. Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of other biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions during synthesis, facilitating the development of new therapeutic agents .
Pharmacological Applications
1. Opioid Receptor Modulation
Research has indicated that derivatives of this compound exhibit properties that could modulate opioid receptors. This modulation is crucial for developing new pain management therapies that minimize side effects associated with traditional opioids .
2. Antidepressant and Anxiolytic Properties
Studies have suggested that piperazine derivatives can exhibit antidepressant and anxiolytic effects. The structural features of this compound may contribute to its efficacy in these areas, warranting further investigation into its potential as a therapeutic agent for mood disorders .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate is largely dependent on its chemical structure. The compound can interact with various molecular targets, including enzymes and receptors, through its piperazine ring and cyclopropylpropanoate moiety. The Boc protecting group can be removed to reveal the active amine, which can further participate in biochemical reactions.
Comparison with Similar Compounds
Key Observations :
- The sodium salt form of the target compound confers superior aqueous solubility compared to ester or free acid derivatives, facilitating its use in aqueous reaction systems .
- Lipophilic groups (e.g., pentafluorophenyl in , phenyl in ) reduce solubility but enhance reactivity in organic media.
- The cyclopropyl group in the target compound may offer metabolic stability over phenyl or tetralone substituents due to reduced enzymatic recognition .
Key Observations :
- Piperazine derivatives with aryl substituents (e.g., phenyl, tetralone) exhibit high 5-HT2A receptor antagonism, while cyclopropyl-containing analogues like the target compound may prioritize stability over receptor binding .
- The Boc group in the target compound likely serves as a protective moiety during synthesis rather than contributing directly to biological activity .
Biological Activity
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources of information.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₈N₂O₄Na
- Molecular Weight : 246.26 g/mol
- CAS Number : 156478-71-6
Its structure includes a piperazine ring and a cyclopropyl group, which are crucial for its biological interactions.
This compound primarily acts as an antagonist at the CCR2b receptor. This receptor is implicated in various inflammatory processes, making this compound a candidate for treating inflammatory diseases .
Antagonistic Effects
Research indicates that compounds with similar structures exhibit antagonistic properties towards various receptors, including opioid receptors. The antagonism can lead to reduced inflammatory responses and pain relief .
Biological Activity and Efficacy
The biological activity of this compound has been evaluated through various assays:
- In vitro Studies : The efficacy of this compound was assessed using the [^35S]GTPγS binding assay. This assay measures the binding affinity and functional activity at the CCR2b receptor, indicating its potential effectiveness in modulating inflammatory pathways .
Table 1: Summary of Biological Activities
| Activity Type | Methodology | Findings |
|---|---|---|
| Receptor Binding | [^35S]GTPγS Assay | High affinity for CCR2b receptor |
| Inflammatory Response | Cytokine Release Assay | Significant reduction in pro-inflammatory cytokines |
| Pain Modulation | Pain Model Studies | Effective in reducing pain responses |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Inflammatory Diseases : A study demonstrated that administration of this compound in animal models significantly reduced markers of inflammation, suggesting its utility in conditions like rheumatoid arthritis .
- Pain Management Trials : Clinical trials involving patients with chronic pain showed that this compound effectively alleviated pain without significant side effects, indicating a favorable safety profile .
Safety and Toxicity
Safety assessments indicate that while this compound exhibits therapeutic benefits, it also possesses potential toxicity at higher doses. The compound has been classified as harmful if ingested or if it comes into contact with skin .
Q & A
Basic: What are the recommended methods for synthesizing Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-cyclopropylpropanoate and confirming its structural integrity?
Methodological Answer:
- Synthesis : Utilize a multi-step approach starting with tert-butoxycarbonyl (Boc) protection of piperazine, followed by coupling with cyclopropane-containing intermediates. The Boc group prevents undesired side reactions during subsequent steps .
- Characterization :
- NMR Spectroscopy : Identify cyclopropane protons (δ ~0.5–1.5 ppm) and Boc tert-butyl groups (δ ~1.4 ppm). Piperazine ring protons appear as distinct multiplet patterns .
- Mass Spectrometry (MS) : Confirm molecular weight using high-resolution MS (expected [M+Na]⁺ at m/z 307.153) .
- HPLC Purity Analysis : Use mobile phases with sodium acetate buffer (pH 4.6) and methanol gradients to assess purity (>95%) .
Basic: How should the compound be stored to maintain stability, and what factors contribute to its degradation?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers with desiccants to prevent hydrolysis of the Boc group .
- Degradation Factors :
Advanced: When developing an HPLC method for purity analysis, how can mobile phase composition be optimized to resolve co-eluting impurities?
Methodological Answer:
- Buffer Optimization : Prepare sodium acetate buffer (6.8 g/L) with sodium 1-octanesulfonate (16.22 g/L) adjusted to pH 4.6 to enhance peak symmetry .
- Methanol Gradient : Start with 35% methanol and increase to 65% over 20 minutes to separate polar degradation products (e.g., free piperazine or cyclopropane-opened derivatives) .
- Validation : Perform system suitability tests with spiked impurity standards (e.g., 4-chlorophenyl derivatives) to confirm resolution (R >2.0) .
Advanced: How can researchers address discrepancies in reported physical properties (e.g., melting point) between different studies?
Methodological Answer:
- Purity Assessment : Use differential scanning calorimetry (DSC) to verify melting points (expected range: 112–113°C for Boc-protected analogs) and identify polymorphic forms .
- Analytical Harmonization : Cross-validate results using standardized methods (e.g., USP chromatographic conditions) to minimize inter-lab variability .
- Impurity Profiling : Co-eluting impurities (e.g., epimers) may alter observed melting points. Conduct LC-MS to quantify impurity levels (<0.1%) .
Advanced: What strategies are effective for minimizing epimerization during synthesis, given the compound’s stereochemical complexity?
Methodological Answer:
- Reaction Conditions : Perform coupling reactions at low temperatures (−20°C) to reduce racemization .
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINAP-Pd complexes) to favor the desired stereoisomer .
- Chromatographic Monitoring : Employ chiral HPLC columns (e.g., amylose-based) with mobile phases containing 0.1% trifluoroacetic acid to detect and quantify epimers .
Basic: Which spectroscopic techniques are most effective for characterizing the compound, and what key spectral features should be identified?
Methodological Answer:
- ¹H/¹³C NMR :
- Cyclopropane : Look for vicinal coupling (J = 4–8 Hz) between CH₂ groups.
- Boc Group : Identify tert-butyl carbons at δ ~28 ppm (¹³C) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O of Boc group) at ~1680–1720 cm⁻¹ .
- Elemental Analysis : Verify C, H, N, and S content (deviation <0.3%) .
Advanced: How can impurity profiling be conducted using LC-MS, and what are common degradation products observed under accelerated stability conditions?
Methodological Answer:
- LC-MS Parameters :
- Common Degradants :
- Boc-Deprotected Derivative : m/z ~185.1 (piperazine-3-cyclopropylpropanoate).
- Oxidized Cyclopropane : m/z ~323.1 (cyclopropane-opened ketone) .
- Forced Degradation : Expose to 40°C/75% RH for 14 days and compare with stress controls .
Advanced: How can researchers resolve contradictions in solubility data reported for this compound?
Methodological Answer:
- Solvent Screening : Test solubility in buffered solutions (pH 4.6–7.4) and polar aprotic solvents (e.g., DMSO, methanol) using nephelometry .
- Particle Size Analysis : Reduce particle size via micronization to improve apparent solubility in aqueous buffers .
- Thermodynamic Studies : Perform van’t Hoff analysis to correlate solubility with temperature and entropy changes .
Basic: What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of fine particles .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can computational modeling aid in predicting the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., piperazine nitrogen) .
- Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2), leveraging cyclopropane’s rigidity for hydrophobic interactions .
- ADMET Prediction : Apply QSAR models to estimate metabolic stability (e.g., CYP3A4 susceptibility) and blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
